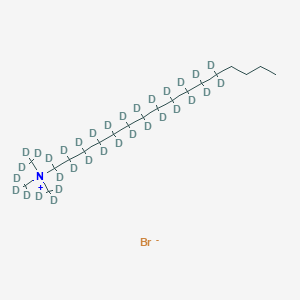

Hexadecyltrimethylammonium Bromide-d33

Description

Significance of Isotopic Labeling in Chemical and Material Science Research

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. nih.govnanohybrids.net This substitution, while having a minimal impact on the chemical properties of the molecule, introduces a detectable signature that allows researchers to trace the molecule's path and behavior within a complex system. wisdomlib.orgresearchgate.net Both stable and radioactive isotopes are utilized, with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) being favored for many applications due to their safety and the precision they offer in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. wikipedia.orgrsc.org

The significance of isotopic labeling in chemical and material science is vast and multifaceted. In chemistry, it is instrumental in elucidating reaction mechanisms by tracking the transformation of labeled molecules. nih.govresearchgate.net In materials science, isotopic labeling, particularly with deuterium, has been crucial for understanding the structure and dynamics of complex materials such as polymers and biological membranes. nih.govnih.gov

Several analytical techniques rely heavily on isotopic labeling:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic enrichment with nuclei like ¹³C and ¹⁵N is often essential for determining the three-dimensional structure of proteins and other biomacromolecules. rsc.orgscience.gov Deuterium labeling simplifies complex proton NMR spectra and is a key tool for studying molecular dynamics. rsc.orgacs.org

Mass Spectrometry (MS): The mass difference introduced by isotopic labeling allows for the clear identification and quantification of molecules and their metabolites in complex mixtures. nanohybrids.net

Neutron Scattering: This technique is particularly powerful when combined with deuterium labeling. The significant difference in the neutron scattering length between hydrogen and deuterium allows researchers to "highlight" specific components within a larger assembly, providing detailed structural information about polymers, surfactants, and biological systems. nih.gov

Infrared (IR) Spectroscopy: The change in mass upon isotopic substitution alters the vibrational modes of chemical bonds, which can be detected by IR spectroscopy, providing further structural insights. nanohybrids.net

The ability to selectively label different parts of a molecule or a system provides a level of detail that is often unattainable with other methods, making isotopic labeling an indispensable tool in modern scientific research.

Historical Context of Hexadecyltrimethylammonium Bromide (CTAB) Research

Hexadecyltrimethylammonium Bromide, commonly known as CTAB, is a quaternary ammonium (B1175870) salt that has been a subject of scientific interest for nearly a century. Its journey from a simple paraffin-chain salt to a versatile tool in various scientific and technological fields highlights its importance.

The first mention of CTAB in the chemical literature dates back to 1936 , when G. S. Hartley, B. Collie, and C. S. Samis at University College London studied the transport numbers of paraffin-chain salts in aqueous solutions. acs.org This early work laid the groundwork for understanding the behavior of such long-chain electrolytes in solution.

A significant milestone in CTAB research occurred in 1946 , when R. S. Shelton and his team at the William S. Merrell Company reported a method for its synthesis. acs.org Their work was part of a broader investigation into the efficacy of quaternary ammonium salts as "germicides," establishing CTAB's early application as an antiseptic. acs.org

Over the decades, the applications of CTAB have expanded dramatically, driven by its properties as a cationic surfactant. A key characteristic of surfactants like CTAB is their ability to form micelles in aqueous solutions, a phenomenon that has been extensively studied. wikipedia.org These self-assembled structures have been leveraged in numerous applications:

DNA Extraction: The CTAB method for DNA extraction, particularly from plant tissues, became widely adopted. nih.govwisdomlib.org The protocol, popularized by Doyle and Doyle in the late 1980s, utilizes CTAB to lyse cells and precipitate DNA. nih.gov

Nanoparticle Synthesis: CTAB plays a crucial role as a shape-directing agent in the synthesis of various nanoparticles, most notably gold nanorods. nanohybrids.netnih.gov It forms micelles that act as templates, guiding the growth of the nanoparticles into specific shapes and sizes. nanohybrids.net

Material Science: CTAB has been used as a template for the creation of mesoporous materials, such as silica (B1680970), where the surfactant micelles are removed to leave behind a highly ordered porous structure. wikipedia.org

Biochemical and Medical Research: Beyond its antiseptic properties, CTAB has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis. acs.org It is also used in protein electrophoresis. acs.org

The following table provides a timeline of key historical developments in CTAB research:

| Year | Key Development | Significance | Reference(s) |

| 1936 | First mention in chemical literature | Initial scientific study of its properties as a paraffin-chain salt. | acs.org |

| 1946 | Synthesis method reported | Enabled broader availability and research into its applications, particularly as a germicide. | acs.org |

| Late 1980s | Popularization of the CTAB DNA extraction method | Became a standard protocol in molecular biology, especially for plant sciences. | nih.gov |

| Ongoing | Use in nanoparticle synthesis and material science | Established as a critical component in the controlled synthesis of nanomaterials and mesoporous structures. | nanohybrids.netwikipedia.org |

This rich history of research has established CTAB as a fundamental and versatile surfactant, setting the stage for more advanced studies involving its isotopically labeled forms.

Rationale for Deuteration in Hexadecyltrimethylammonium Bromide (HTAB-d33 / CTAB-d33) Studies

The deuteration of Hexadecyltrimethylammonium Bromide to produce Hexadecyltrimethylammonium Bromide-d33 (CTAB-d33) is a deliberate strategy employed by researchers to unlock deeper insights into molecular and supramolecular systems. The primary motivation for replacing the 33 hydrogen atoms in the hexadecyl chain with deuterium lies in the unique properties of the deuterium isotope and its interaction with various analytical techniques.

One of the most significant advantages of using CTAB-d33 is in neutron scattering experiments. There is a substantial difference in the neutron scattering length of hydrogen and deuterium. This difference creates a powerful tool for "contrast variation." In a system containing both deuterated and non-deuterated components, researchers can effectively make one component "invisible" to the neutron beam by adjusting the isotopic composition of the solvent (typically a mixture of H₂O and D₂O). This allows for the selective highlighting and detailed structural characterization of the other components. nih.gov For instance, in studies of micellar structures, using CTAB-d33 allows for the precise determination of the micelle's shape, size, and aggregation number.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where deuteration is highly beneficial. The presence of numerous protons in the long alkyl chain of standard CTAB can lead to complex and overlapping signals in proton NMR spectra. By replacing these protons with deuterium, the spectrum is significantly simplified, allowing for the unambiguous study of other protons in the system or the interactions of the surfactant with other molecules. rsc.orgacs.org While deuterium itself has a nuclear spin and can be observed by NMR, its properties are sufficiently different from protons to provide complementary information on molecular dynamics.

Furthermore, the kinetic isotope effect can be exploited in studies involving CTAB-d33. The C-D bond is stronger than the C-H bond, which can lead to a slowing down of reactions that involve the breaking of this bond. wikipedia.org This effect can be used to probe reaction mechanisms and understand the role of specific hydrogen atoms in a chemical process.

The following table summarizes the key rationales for using CTAB-d33 in research:

| Rationale | Analytical Technique(s) | Scientific Insight Gained | Reference(s) |

| Contrast Variation | Neutron Scattering | Detailed structural information of micellar systems, including shape, size, and aggregation number, by selectively highlighting the deuterated surfactant. | nih.gov |

| Spectral Simplification | Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous study of other molecular components in the system by reducing the complexity of the proton NMR spectrum. | rsc.orgacs.org |

| Probing Molecular Dynamics | NMR Spectroscopy | Provides complementary information on the movement and flexibility of the surfactant's alkyl chain. | rsc.orgacs.org |

| Kinetic Isotope Effect | Various kinetic studies | Elucidation of reaction mechanisms by observing changes in reaction rates upon deuteration. | wikipedia.org |

In essence, the deuteration of CTAB transforms it from a workhorse surfactant into a precision tool, enabling researchers to dissect and understand complex molecular assemblies and processes with a level of detail that would otherwise be impossible to achieve.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriohexadecyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-NKQDAPHUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Hexadecyltrimethylammonium Bromide Htab D33

Strategies for Deuterium (B1214612) Incorporation into Alkyl Chains

The hexadecyl "tail" of HTAB is a long C16 hydrocarbon chain. Introducing 33 deuterium atoms to fully replace the hydrogen atoms on this chain (perdeuteration) or selectively labeling specific segments requires distinct synthetic strategies.

Perdeuteration involves replacing all hydrogen atoms in the alkyl chain with deuterium. This is typically achieved either by starting with perdeuterated precursors or by employing powerful catalytic hydrogen-deuterium (H/D) exchange reactions.

One common approach begins with a perdeuterated long-chain fatty acid. This precursor can be subjected to a series of reactions to convert the carboxylic acid group into a bromide. For instance, a perdeuterated hexadecanoic acid can be reduced to the corresponding perdeuterated hexadecanol (B772) using a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to ensure the terminal carbon is also deuterated. The resulting alcohol is then converted into the target perdeuterated hexadecyl bromide. bohrium.com A well-established method for this conversion is the reaction of long-chain alkyl methanesulfonates with anhydrous magnesium bromide in ether, which proceeds in high yields without causing isomerization of any double bonds if present. nih.govresearchgate.net

Alternatively, catalytic methods can be employed. Transition-metal catalysts, such as palladium on carbon (Pd/C), are effective in facilitating H/D exchange reactions. nih.gov These reactions often use heavy water (D₂O) as the deuterium source. The process involves reversible C-H bond activation, allowing for the gradual replacement of hydrogen with deuterium across the entire alkyl chain. nih.gov For complete perdeuteration, harsh conditions or highly active catalyst systems may be necessary to deuterate the less reactive C-H bonds within the alkane chain.

Segmental or site-selective deuteration allows for the introduction of deuterium at specific positions along the alkyl chain. This is valuable for detailed structural and dynamic studies where specific parts of the molecule need to be "visible" to techniques like neutron scattering or NMR.

Site-selective deuteration often relies on building the alkyl chain from smaller, pre-deuterated fragments. For instance, a shorter deuterated alkyl halide can be coupled with another hydrocarbon fragment via cross-coupling reactions to construct the full C16 chain with a specific deuterated segment. More advanced strategies utilize modern catalytic methods that offer precise control over which C-H bonds are activated. For example, copper-catalyzed deacylative deuteration can install deuterium at specific sites using a ketone as a traceless activating group and D₂O as the deuterium source. nih.gov This allows for mono-, di-, or tri-deuteration at targeted positions. nih.gov While not demonstrated specifically for a C16 chain, such methods provide a pathway for creating custom-labeled surfactants.

Deuteration of the Trimethylammonium Headgroup

The hydrophilic headgroup of HTAB consists of a quaternary ammonium (B1175870) ion with three methyl groups. To achieve full deuteration of the molecule (HTAB-d33), these nine hydrogen atoms must also be replaced with deuterium. This is accomplished by using a perdeuterated methyl source during the quaternization step.

The synthesis of the trimethylammonium group is typically achieved through the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. nih.gov To create a perdeuterated headgroup, a perdeuterated trimethylamine (B31210) (N(CD₃)₃) is required. This reagent can be synthesized from deuterated precursors. The final step in the synthesis of HTAB-d33 would therefore involve the reaction of perdeuterated hexadecyl bromide (C₁₆D₃₃Br) with perdeuterated trimethylamine. Alternatively, one could react perdeuterated methyl bromide (CD₃Br) or methyl iodide (CD₃I) with hexadecylamine, but this would require multiple alkylation steps and is generally less direct for achieving the perdeuterated trimethylammonium moiety.

Chemical Synthesis Techniques for Deuterated Compounds

The final assembly of HTAB-d33 is typically accomplished via a quaternization reaction. srce.hr This is a specific type of Sₙ2 reaction where the nitrogen atom of a tertiary amine attacks the electrophilic carbon of an alkyl halide. nih.gov

In the context of HTAB-d33 synthesis, the reaction would be:

C₁₆D₃₃Br + N(CD₃)₃ → [C₁₆D₃₃N(CD₃)₃]⁺Br⁻

Table 1: Overview of Synthetic Steps for Hexadecyltrimethylammonium Bromide-d33 This table is interactive. Click on the headers to sort.

| Molecular Fragment | Deuteration Strategy | Key Reagents/Precursors | Reaction Type |

|---|---|---|---|

| Hexadecyl Chain (C₁₆D₃₃) | Perdeuteration from Precursor | Perdeuterated Hexadecanoic Acid, LiAlD₄, PBr₃ or MsCl/MgBr₂ | Reduction & Halogenation |

| Hexadecyl Chain (C₁₆D₃₃) | Catalytic H/D Exchange | Hexadecyl Bromide, D₂O, Pd/C Catalyst | Catalytic Exchange |

| Trimethylammonium Headgroup (N(CD₃)₃) | Use of Deuterated Reagent | Perdeuterated Trimethylamine (N(CD₃)₃) | Quaternization (Menschutkin) |

| Final Assembly | Quaternization | C₁₆D₃₃Br and N(CD₃)₃ | Sₙ2 Reaction |

Characterization of Isotopic Purity for Research Applications

Confirming the isotopic enrichment and structural integrity of the synthesized HTAB-d33 is a critical final step. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): ESI-HR-MS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a powerful tool for determining isotopic purity. nih.govresearchgate.net It can distinguish between molecules with very small mass differences, such as those containing hydrogen versus deuterium. By analyzing the mass spectrum, one can observe the distribution of isotopologues (molecules that differ only in their isotopic composition). The relative abundance of the fully deuterated ion ([C₁₆D₃₃N(CD₃)₃]⁺) compared to partially deuterated or non-deuterated species allows for a precise calculation of the isotopic enrichment. researchgate.net This method is highly sensitive, requires minimal sample, and is rapid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information. While ¹H NMR is used to detect the presence of any residual protons, ²H (deuterium) NMR confirms the successful incorporation of deuterium. nih.gov The absence of signals in the ¹H NMR spectrum at positions expected for the hexadecyl and methyl protons is a strong indicator of high deuteration levels. Conversely, the ²H NMR spectrum should show signals corresponding to the deuterated positions. Quantitative NMR (qNMR) methods, by comparing the integrals of residual proton signals to a known internal standard, can also provide a measure of isotopic purity. nih.gov Furthermore, NMR confirms that the molecular structure has remained intact throughout the synthesis and deuteration process. rsc.org

Table 2: Comparison of Characterization Techniques for Isotopic Purity This table is interactive. Click on the headers to sort.

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| ESI-HR-MS | Overall isotopic enrichment, distribution of isotopologues. researchgate.net | High sensitivity, speed, low sample consumption. nih.gov | Provides limited information on the specific location of residual protons. |

| ¹H NMR | Detection and quantification of residual protons. nih.gov | Confirms structural integrity, site-specific information. rsc.org | Less sensitive for detecting very low levels of isotopic impurities. |

| ²H NMR | Direct detection of incorporated deuterium. nih.gov | Confirms presence and location of deuterium labels. | Lower sensitivity and resolution compared to ¹H NMR. |

| ¹³C NMR | Confirmation of the carbon skeleton's integrity. | Provides structural confirmation. | Does not directly measure deuterium incorporation. |

Advanced Spectroscopic and Scattering Investigations of Htab D33 Systems

Small-Angle Neutron Scattering (SANS) Studies

Small-Angle Neutron Scattering (SANS) is a premier technique for characterizing the structure of surfactant systems on the nanometer scale. The use of HTAB-d33 is particularly advantageous in SANS experiments due to the significant difference in the neutron scattering length densities of hydrogen and deuterium (B1214612). This allows for precise manipulation of scattering contrast, providing detailed insights into the morphology and organization of HTAB assemblies in solution.

Contrast Variation Methodologies Utilizing Deuteration

The contrast variation method is a powerful SANS technique that relies on the differential scattering of neutrons by isotopes, most commonly hydrogen (H) and deuterium (D). smallangles.net The scattering length density (SLD) of a molecule is a measure of its ability to scatter neutrons. By selectively deuterating components within a system, such as the surfactant tail in HTAB-d33, and by varying the H2O/D2O ratio of the solvent, specific parts of a self-assembled structure can be made "invisible" to neutrons. smallangles.netsoftbites.org This "contrast matching" allows researchers to isolate the scattering from other components, providing unambiguous information about the size, shape, and internal structure of complex assemblies. smallangles.netnih.gov

For instance, in a solution of HTAB-d33 micelles in a mixture of H2O and D2O, the solvent composition can be adjusted to match the SLD of the deuterated hydrocarbon core. In this "core-matched" condition, the scattering signal arises predominantly from the hydrogenous headgroups, allowing for a precise determination of the core-shell structure. Conversely, matching the solvent to the headgroup SLD would highlight the deuterated core. This methodology has been successfully applied to study the composition of vesicles formed from mixtures of cationic and anionic surfactants, where deuteration of one of the surfactants enabled the determination of the vesicle composition and bilayer thickness. umn.edu

Determination of Micellar Morphologies and Aggregation Numbers

SANS is extensively used to determine the shape, size, and aggregation number (the number of surfactant molecules in a single micelle) of surfactant micelles. nih.govcncb.ac.cn The scattering data from solutions of HTAB-d33 can be fitted to various form factor models corresponding to different shapes, such as spheres, ellipsoids, or cylinders. nih.govnih.gov The use of deuterated surfactants enhances the accuracy of these determinations by improving the signal-to-noise ratio and allowing for more precise modeling.

Below is an example of how SANS data can be used to determine micellar parameters for a hypothetical HTAB-d33 system.

Table 1: Hypothetical SANS Data Analysis for HTAB-d33 Micelles

| Parameter | Value | Description |

|---|---|---|

| Core Radius (Rc) | 18.5 Å | The radius of the deuterated hydrocarbon core of the micelle. |

| Shell Thickness (Ts) | 5.2 Å | The thickness of the hydrated headgroup region. |

| Aggregation Number (Nagg) | 85 | The average number of HTAB-d33 molecules per micelle. |

Analysis of Inter-Micellar Interactions

The analysis of the structure factor can reveal the nature and strength of the forces between micelles, such as electrostatic repulsion and excluded volume effects. nist.govrsc.org For charged micelles like those formed by HTAB-d33, electrostatic repulsion is a dominant interaction, which can lead to spatial ordering of the micelles in solution. By fitting the SANS data with appropriate interaction models, parameters like the effective charge of the micelle and the strength of the interaction potential can be determined. nih.gov This is crucial for understanding the thermodynamic and rheological properties of concentrated surfactant solutions.

Structural Studies of Higher-Order Self-Assemblies (e.g., vesicles, liquid crystalline phases)

Beyond simple micelles, HTAB-d33 can form more complex, higher-order structures such as vesicles and various lyotropic liquid crystalline phases. researchgate.netyakhak.org SANS is an invaluable tool for characterizing the structure of these assemblies. Vesicles, which are bilayer structures enclosing a solvent core, can be studied using contrast variation techniques to determine the bilayer thickness and the size of the aqueous core. umn.edu

In the case of liquid crystalline phases, which exhibit long-range order, SANS patterns show distinct Bragg peaks that correspond to the periodic arrangement of the surfactant aggregates. researchgate.netnih.gov The positions and intensities of these peaks can be used to identify the specific liquid crystalline phase (e.g., lamellar, hexagonal, cubic) and to determine its characteristic lattice parameters. The use of HTAB-d33 in these studies allows for a detailed investigation of the packing of the hydrocarbon chains within the ordered structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the local environment, dynamics, and structure of molecules. For systems containing HTAB-d33, Deuterium NMR (²H NMR) is particularly informative.

Deuterium NMR (²H NMR) for Dynamics and Ordering

Deuterium has a nuclear spin of I=1 and possesses a quadrupole moment. In an anisotropic environment, such as within a micelle or a liquid crystalline phase, the interaction of the deuterium quadrupole moment with the local electric field gradient results in a splitting of the NMR signal, known as the quadrupolar splitting. core.ac.uk The magnitude of this splitting is directly related to the degree of ordering of the C-D bonds with respect to the director of the anisotropic phase. researchgate.net

By selectively deuterating the hydrocarbon tail of HTAB, as in HTAB-d33, ²H NMR can be used to probe the motional freedom and ordering at different positions along the alkyl chain. core.ac.uk Typically, the quadrupolar splittings are largest for the C-D bonds near the headgroup and decrease progressively towards the terminal methyl group. This provides a detailed picture of the flexibility gradient within the micellar core, with the segments closer to the headgroup being more constrained and the chain ends having greater motional freedom.

Proton-decoupled ²H NMR can further enhance the resolution of the spectra by removing dipolar couplings with protons, allowing for more precise measurement of quadrupolar splittings. researchgate.net This technique is invaluable for studying the subtle changes in chain ordering that occur with variations in temperature, concentration, or the addition of cosolutes.

Table 2: Representative Deuterium Quadrupolar Splittings for a Hypothetical HTAB-d33 System in a Liquid Crystalline Phase

| Carbon Position | Quadrupolar Splitting (kHz) | Interpretation |

|---|---|---|

| C1 (near headgroup) | 25.8 | High degree of ordering, restricted motion. |

| C8 (mid-chain) | 15.3 | Intermediate flexibility. |

| C15 | 5.1 | Increased motional freedom. |

| C16 (terminal methyl) | 1.9 | Highest degree of motional freedom. |

Multinuclear NMR (e.g., ¹H, ¹⁹F, ¹¹B) in Deuterated Solvents or with Labeled Analogs

The use of Hexadecyltrimethylammonium Bromide-d33 (HTAB-d33), where the alkyl chain protons are replaced with deuterium, offers significant advantages in multinuclear Nuclear Magnetic Resonance (NMR) studies. This isotopic labeling effectively renders the long C16 chain "invisible" in ¹H NMR spectroscopy. This simplification of the proton spectrum is invaluable when studying complex multicomponent systems, as it eliminates the large, broad signals from the surfactant's alkyl chain that would otherwise overlap and obscure the signals of other molecules of interest in the solution.

In such systems, the only signals observed in the ¹H NMR spectrum would be from the non-deuterated trimethylammonium headgroup of the HTAB-d33 and any other hydrogen-containing species present. This allows for an unambiguous investigation of the interactions and dynamics of guest molecules within the micellar structure.

Furthermore, the use of labeled analogs extends to other nuclei. For instance, in studies involving fluorinated or boron-containing compounds interacting with HTAB-d33, ¹⁹F and ¹¹B NMR can provide specific insights. A study on a similar system using Cetyltrimethylammonium Bromide (CTAB) and 3-fluorophenylboronic acid (3FPBA) demonstrated the power of this approach. nih.gov In that research, ¹⁹F NMR was used to probe cation-π interactions between the surfactant's quaternary ammonium (B1175870) ion and the phenyl group of 3FPBA, while ¹¹B NMR provided information about the hybridization state of the boron atom upon micellization. nih.gov Applying this to a system with HTAB-d33 would allow for a clearer, less ambiguous interpretation of the spectral data pertaining to the interacting species by removing the complexity of the surfactant's own proton signals.

Solid-state deuterium (²H) NMR spectroscopy on specifically deuterated surfactants, such as those labeled at the headgroup, has been used to probe complex molecular dynamics. nih.gov These studies can identify a hierarchy of molecular motions, such as methyl rotations and axial jumps, as a function of temperature. nih.gov While HTAB-d33 is deuterated on the tail, the principles of using deuterium NMR to study molecular motion remain the same, providing a powerful tool to understand the mobility and conformational status of the alkyl chains within different phases or environments.

Table 1: Illustrative Multinuclear NMR Probes in a Hypothetical HTAB-d33 System This table illustrates the type of information that can be obtained using different NMR active nuclei in a system containing HTAB-d33 and a hypothetical fluorinated and boron-containing guest molecule.

| Nucleus | Component Studied | Information Gained |

| ¹H | HTAB-d33 headgroup; Non-deuterated guest molecule | Binding, localization, and intermolecular interactions of the guest molecule without spectral overlap from the surfactant tail. |

| ²H | HTAB-d33 alkyl tail | Chain mobility, ordering, and phase behavior of the surfactant aggregates. |

| ¹⁹F | Fluorine-labeled guest molecule | Changes in the chemical environment of the guest upon interaction with the micelle. |

| ¹¹B | Boron-containing guest molecule | Probing of Lewis acid-base interactions and changes in coordination or hybridization state. |

| ¹⁴N/¹⁵N | HTAB-d33 headgroup (with isotopic enrichment for ¹⁵N) | Headgroup hydration, counter-ion binding, and dynamics at the micelle surface. |

Diffusion-Ordered Spectroscopy (DOSY) with Deuterated Components

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uk The result is a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other, allowing for the analysis of complex mixtures without physical separation. umich.edu

The use of deuterated components like HTAB-d33 is particularly advantageous in DOSY experiments. In a typical ¹H DOSY experiment, the presence of standard, hydrogen-bearing HTAB would create intense, broad signals from its long alkyl chain, which could overlap with and distort the signals of other components in the solution. This spectral overlap makes it difficult to accurately determine the diffusion coefficients of the individual species.

By substituting HTAB with HTAB-d33, the signals from the surfactant's alkyl chain are eliminated from the ¹H NMR spectrum. This "spectral silencing" allows the diffusion coefficients of other hydrogen-containing molecules in the mixture to be measured with much greater accuracy and reliability. For example, one could study the binding of a small drug molecule to HTAB-d33 micelles. The DOSY experiment would show two distinct diffusion coefficients: a faster one for the free drug molecule and a slower one corresponding to the larger drug-micelle aggregate. The use of HTAB-d33 ensures that the drug's signals are clearly resolved, enabling a precise measurement of the equilibrium between the free and bound states.

High-resolution DOSY (HR-DOSY) methods can resolve components with very small differences in diffusion coefficients, on the order of 1%. manchester.ac.uknih.govresearchgate.net Achieving this level of resolution requires minimizing systematic errors, such as those arising from thermal convection within the sample. dtic.mil The simplification of the spectrum by using deuterated components like HTAB-d33 contributes to cleaner data, which is essential for the success of these high-resolution techniques.

Table 2: Hypothetical DOSY Data for a Mixture Containing HTAB-d33 This table shows representative diffusion coefficient (D) values that could be obtained from a DOSY experiment of a system containing HTAB-d33 micelles and a small guest molecule (e.g., a drug).

| Species | Typical Diffusion Coefficient (D) (m²/s) | Interpretation |

| HTAB-d33 Micelle | ~0.5 x 10⁻¹⁰ | The slow diffusion rate is characteristic of a large supramolecular assembly (the micelle). This value would be measured indirectly or via other methods as it is silent in ¹H DOSY. |

| Free Guest Molecule | ~4.0 x 10⁻¹⁰ | The faster diffusion rate is characteristic of a small molecule moving freely in the solvent. |

| Guest Molecule Bound to HTAB-d33 Micelle | ~0.5 x 10⁻¹⁰ | The guest molecule, when bound to the micelle, adopts the slow diffusion rate of the entire aggregate. Its NMR signals would align with the micelle's diffusion coefficient. |

Neutron Reflectivity (NR) for Interfacial Phenomena

Neutron Reflectivity (NR) is a highly sensitive surface analysis technique used to obtain structural information, at the nanometer scale, perpendicular to an interface. capes.gov.brill.eu It is particularly powerful for studying soft matter and biological systems at buried interfaces, such as solid-liquid or liquid-liquid interfaces. ill.euresearchgate.net

A key advantage of NR stems from the significant difference in how neutrons scatter from hydrogen (¹H) and its isotope, deuterium (²H). This property allows for "contrast variation," where different parts of a system can be highlighted or made invisible to the neutron beam by selective deuteration. The use of labeled surfactants like HTAB-d33 is central to this strategy. By matching the scattering length density (SLD) of one component (e.g., a deuterated solvent) to another, the contrast between them can be nullified, making the interface between them invisible and thus highlighting other structures. Conversely, using a deuterated component like HTAB-d33 in a hydrogenous solvent (or vice versa) creates strong contrast, making the deuterated component highly visible to the neutron beam.

Adsorption at Air-Water Interfaces

The air-water interface is a fundamental system for studying the self-assembly of surfactants. NR is an ideal tool for characterizing the structure of surfactant monolayers at this interface. researchgate.net When HTAB-d33 is spread on the surface of normal (hydrogenous) water (H₂O), the deuterated alkyl tails provide strong contrast against both the air and the water subphase.

An NR experiment measures the reflectivity profile as a function of the momentum transfer vector (Qz) perpendicular to the surface. By fitting this profile to a structural model, precise information about the adsorbed layer can be extracted. For an HTAB-d33 monolayer, this includes:

Layer Thickness: The thickness of the deuterated tail region and the hydrophilic headgroup region.

Scattering Length Density (SLD): This is related to the chemical composition and density of the layer, allowing for the determination of solvent penetration into the surfactant layer.

Area per Molecule: Calculated from the thickness and SLD, this parameter describes the packing density of the surfactant molecules at the interface.

Interfacial Roughness: The sharpness or diffuseness of the interfaces (e.g., tail-air and headgroup-water).

Using HTAB-d33 in combination with D₂O, or mixtures of H₂O and D₂O (so-called "contrast-matched water"), allows different parts of the system to be probed, providing a comprehensive picture of the interfacial structure.

Table 3: Typical Parameters from NR Analysis of an HTAB-d33 Monolayer at the Air-Water Interface

| Parameter | Typical Value/Range | Significance |

| Area per Molecule (A) | 35 - 50 Ų | Indicates the packing density of surfactant molecules; lower values imply a more tightly packed monolayer. |

| Deuterated Tail Thickness | 16 - 20 Å | Reflects the conformation and tilt of the C16 alkyl chains relative to the surface normal. |

| Headgroup Thickness | 5 - 8 Å | Provides information on the hydration and arrangement of the trimethylammonium headgroups. |

| Water Fraction in Layer | 5 - 20% | Quantifies the extent of water penetration into the headgroup region and sometimes the tail region. |

Surfactant Layers at Solid-Liquid and Liquid-Liquid Interfaces

NR is one of the few techniques capable of providing detailed structural information of adsorbed surfactant layers at buried interfaces. researchgate.netnih.gov The use of HTAB-d33 is crucial for resolving the structure of the adsorbed layer from the bulk phases.

Solid-Liquid Interfaces: The adsorption of surfactants onto solid surfaces is critical in applications like lubrication, detergency, and coating. To study the adsorption of HTAB-d33 from an aqueous solution onto a solid substrate like silicon or quartz, a typical NR experiment would use a single crystal of the solid. By using HTAB-d33 in a solvent whose SLD is matched to that of the silicon block (e.g., a specific H₂O/D₂O mixture), the substrate and solvent become "invisible" to the neutrons, and the signal arises almost exclusively from the adsorbed deuterated surfactant layer. This allows for an unambiguous determination of the adsorbed amount, layer thickness, and structure (e.g., monolayer vs. bilayer). nih.govuni-tuebingen.de

Liquid-Liquid Interfaces: The interface between two immiscible liquids, such as oil and water, is another area where surfactants play a vital role. NR can directly probe the structure of the HTAB-d33 layer at this interface. aps.orgnih.gov In a study of an oil-water interface, strategic deuteration of the oil (e.g., dodecane-d26), the water (D₂O), and the surfactant (HTAB-d33) allows the different components to be distinguished. nih.gov For example, using HTAB-d33 with hydrogenous oil and water makes the surfactant layer highly visible. This enables the direct measurement of its thickness and the extent to which the oil and water phases interpenetrate the surfactant film, which is key to understanding emulsification and interfacial tension. aps.org

Table 4: Illustrative Findings from NR Studies of HTAB-d33 at Buried Interfaces

| Interface Type | Substrate/Phase 2 | Key Findings Obtainable with HTAB-d33 |

| Solid-Liquid | Silicon Oxide | Adsorbed amount (surface excess), layer structure (monolayer, bilayer, hemimicelles), chain orientation, and solvent incorporation. |

| Liquid-Liquid | Dodecane | Layer thickness, interfacial roughness, area per molecule, and interpenetration of oil and water phases into the surfactant layer. |

| Solid-Liquid under Shear | Iron Oxide | Changes in layer thickness, density, and orientation of adsorbed HTAB-d33 as a function of applied shear forces. nih.gov |

Self Assembly Mechanisms and Supramolecular Architecture of Htab D33

Kinetic Aspects of Self-Assembly in Deuterated Systems

The self-assembly of surfactants into micelles is a dynamic equilibrium, characterized by the constant exchange of monomeric surfactant molecules with the aggregated structures. The study of the kinetic aspects of this process reveals the pathways and timescales of micelle formation, dissociation, and structural transitions. In deuterated systems like Hexadecyltrimethylammonium Bromide-d33 (HTAB-d33), the substitution of hydrogen with deuterium (B1214612) in the hydrophobic tail provides a unique tool for investigation, particularly using neutron scattering techniques, while also potentially inducing subtle changes in the kinetic behavior due to isotope effects.

The kinetics of micellar systems are often characterized by two primary relaxation times. The first, a fast relaxation process (τ1), is associated with the rapid exchange of monomers between existing micelles and the bulk solution. The second, a slower relaxation process (τ2), relates to the complete formation or breakdown of a micelle, a much rarer event. The deuteration of the alkyl chain in HTAB-d33 does not fundamentally alter these processes but can influence the energetics of the hydrophobic interactions that drive them. Isotope effects may arise from subtle differences in vibrational enthalpy and entropy between C-H and C-D bonds, which can impact the stability and dynamics of the resulting aggregates.

Techniques such as Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) are pivotal in elucidating the kinetics of surfactant self-assembly. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, allowing for the determination of their hydrodynamic radius (Rh) and size distribution. wikipedia.orgyoutube.com For the non-deuterated analogue, Cetyltrimethylammonium Bromide (CTAB), DLS studies have shown a non-monotonic change in diffusion coefficients as concentration increases above the critical micelle concentration (CMC), indicating the coexistence and transformation of different micellar shapes, from spherical to cylindrical (rod-like). researchgate.net This transition is a key kinetic event governed by factors like surfactant concentration, temperature, and ionic strength. nih.gov

The table below, based on data for the non-deuterated analogue CTAB, illustrates the concentration-dependent transition from spherical to non-spherical micelles, a process with distinct kinetic implications.

Table 1: Evolution of Micelle Shape with CTAB Concentration in Aqueous Solution This interactive table shows the observed micellar structures for Cetyltrimethylammonium Bromide (CTAB) at different concentrations, indicating the kinetic transition between shapes.

| Concentration Range (M) | Predominant Micelle Shape | Kinetic Process |

|---|---|---|

| ~0.001 - 0.03 | Spherical | Monomer-micelle equilibrium |

| 0.03 - 0.2 | Coexistence of Spherical & Non-spherical | Sphere-to-rod transition initiated |

Temperature is another critical parameter that profoundly influences the kinetics of self-assembly. For many surfactants, an increase in temperature can promote the growth of micelles. nih.gov Studies on CTAB have shown that heating can trigger transitions from vesicles to wormlike micelles, a process driven by temperature-dependent changes in molecular packing and counterion binding. researchgate.net SANS experiments can track these structural changes in real-time, providing kinetic data on the transformation. The contour length of micelles can increase with temperature, leading to a rise in solution viscosity. researchgate.net In deuterated systems like HTAB-d33, SANS is particularly powerful as the deuterium labels provide high contrast against a hydrogenated solvent (or vice-versa), allowing for precise determination of micellar structure and aggregation numbers during kinetic processes. researchgate.net

The study of kinetic traps is also relevant to the self-assembly of deuterated surfactants. Kinetically trapped intermediates are non-equilibrium structures that can form during self-assembly and persist for extended periods, slowing down the formation of the thermodynamically stable final structure. youtube.com Avoiding these traps is essential for achieving high yields of desired aggregates. The pathways of self-assembly can be complex, often proceeding through multiple routes rather than a single, direct reaction. ias.ac.in The subtle energetic modifications introduced by deuteration could potentially alter the energy landscape of self-assembly, influencing the formation and stability of such kinetically trapped states.

Interactions of Htab D33 with Diverse Chemical and Biological Systems Fundamental Research

Polymer-Surfactant Interactions

The interplay between surfactants and polymers is critical for developing new materials with tailored properties. HTAB-d33 serves as an invaluable probe in understanding the structural and dynamic aspects of these mixed systems.

Polyelectrolyte-Surfactant Complex Formation

The interaction between cationic surfactants like HTAB and oppositely charged anionic polyelectrolytes is a primary area of study. The formation of Polyelectrolyte-Surfactant Complexes (PSCs) is a spontaneous process driven by a combination of electrostatic and hydrophobic forces. buffalo.eduresearchgate.net Initially, the positively charged trimethylammonium headgroup of the HTAB molecule binds to the negatively charged sites on the polyelectrolyte chain. researchgate.net As surfactant concentration increases, a cooperative binding process occurs, where the hydrophobic hexadecyl chains of the surfactant molecules aggregate into micelle-like structures along the polymer backbone. researchgate.net

These PSCs combine the mechanical properties of polymers with the self-assembly characteristics of surfactants, leading to the formation of highly ordered nanostructures. buffalo.edu The resulting materials can be viewed as frozen liquid crystals. buffalo.edu The use of HTAB-d33 in techniques like solid-state NMR allows researchers to probe the dynamics and structure of these complexes, distinguishing the surfactant's alkyl chains from the polymer backbone.

Effect on Polymer Crystallization and Morphology

The morphology of crystalline polymers, typically characterized by spherulitic structures growing from nucleation points, can be altered by the presence of surfactants. mdpi.com The interaction can affect the nucleation process and the growth of lamellae (thin crystalline layers). researchgate.netnih.gov By using HTAB-d33, researchers can precisely study the arrangement and packing of the surfactant tails within the crystalline domains of the complex, providing insights into how these interactions dictate the final material morphology.

Table 1: Influence of Surfactant Complexation on Polymer Morphology

| Parameter | Observation | Research Context |

|---|---|---|

| Crystalline Structure | Formation of crystalline aggregates from the surfactant's long alkyl chains within the complex. nih.gov | Can induce properties like shape-memory in the polymer-surfactant network. nih.gov |

| Lamellar Thickness | Annealing and crystallization conditions affect the thickness of crystalline and amorphous layers. nih.gov | The presence of surfactant aggregates can influence the packing and ordering of polymer chains. |

| Spherulite Growth | The primary nucleation and growth of spherulites are the main factors governing polymer morphology. mdpi.com | Surfactants can act as nucleating agents or impurities, altering spherulite size and distribution. |

Rheological Implications of Mixed Systems

The rheology, or flow behavior, of polymer solutions is drastically altered by the addition of interacting surfactants like HTAB. The formation of PSCs often leads to a significant increase in the viscosity of the solution. researchgate.net This is attributed to the formation of an interconnected network where surfactant micelles act as physical cross-links between polymer chains. researchgate.net

Studies on similar cationic surfactant systems show that the viscosity can exhibit complex behavior, with maxima and minima depending on the surfactant-to-polymer concentration ratio. nih.gov At certain concentrations, the formation of elongated, wormlike micelles can lead to pronounced viscoelastic properties. nih.gov HTAB-d33 is instrumental in studies aiming to correlate these macroscopic rheological properties with the microscopic structure and dynamics of the polymer-surfactant aggregates.

Table 2: Rheological Effects of Cationic Surfactant Addition to Polymer Solutions

| Surfactant Concentration | Rheological Behavior | Underlying Mechanism |

|---|---|---|

| Low (below critical conc.) | Minimal change in viscosity. | Insufficient surfactant to form bridging micelles between polymer chains. |

| Above critical conc. | Significant increase in viscosity; shear-thinning behavior may transition to nearly Newtonian. researchgate.net | Formation of an extended network of polymer chains cross-linked by surfactant micelles. researchgate.net |

| Variable Ratios | Potential for viscosity maxima and minima. nih.gov | Dependent on the specific relaxation mechanisms of the self-assembled structures (e.g., wormlike micelles). nih.gov |

Interaction with Biomolecules (Academic Context)

In a non-clinical, academic context, HTAB-d33 is a key tool for investigating the fundamental interactions between surfactants and essential biomolecules like proteins and DNA.

Protein-Surfactant Interactions and Protein Solubilization

The interaction between the cationic surfactant HTAB and proteins is governed by both electrostatic and hydrophobic forces. nih.gov For a protein like Bovine Serum Albumin (BSA) below its isoelectric point, where it carries a net positive charge, the initial interaction is weak. However, for negatively charged proteins, the cationic headgroups of HTAB bind strongly to anionic residues on the protein surface. nih.gov

Following initial electrostatic binding, a cooperative process driven by hydrophobic interactions occurs, where surfactant molecules form micelle-like clusters on the protein surface. diva-portal.org This process can lead to the unfolding of the protein's native structure and, consequently, its solubilization, which is particularly relevant for membrane proteins. nih.gov The use of HTAB-d33 in analytical techniques allows for the detailed mapping of surfactant binding sites and the study of conformational changes in the protein upon interaction.

Table 3: Key Aspects of Protein-Cationic Surfactant Interactions

| Interaction Phase | Driving Force | Consequence |

|---|---|---|

| Initial Binding | Electrostatic attraction between surfactant headgroups and charged protein residues. nih.gov | Specific binding to high-affinity sites on the protein. |

| Cooperative Binding | Hydrophobic interactions among surfactant alkyl tails. nih.govdiva-portal.org | Formation of micelle-like aggregates on the protein, often leading to protein unfolding and denaturation. diva-portal.orglu.se |

| Solubilization | Encapsulation of hydrophobic protein regions within surfactant micelles. nih.gov | Increased solubility of proteins, especially membrane-bound types. |

DNA-Surfactant Complexation and Nucleic Acid Isolation Methodologies (as a research tool)

HTAB is widely employed as a critical reagent in methodologies for the isolation of nucleic acids from a vast array of biological and environmental samples. nih.govnih.gov DNA is a polyanion due to its phosphate (B84403) backbone, leading to a strong electrostatic interaction with the cationic headgroup of HTAB. nih.gov

This interaction leads to the formation of a DNA-HTAB complex, which is insoluble in low-salt solutions. This property allows for the selective precipitation of DNA, effectively separating it from common inhibitors of downstream applications (like PCR), such as polysaccharides, which remain in the supernatant. nih.gov This makes the "CTAB method" a robust and versatile tool for extracting DNA from challenging sources like plants, sediments, and low-biomass samples. nih.govnih.gov HTAB-d33 can be used in research to study the precise structure of the DNA-surfactant complex and the dynamics of the precipitation process.

Table 4: Role of HTAB in Nucleic Acid Isolation

| Step | Purpose | Mechanism |

|---|---|---|

| Cell Lysis | Release of cellular contents, including nucleic acids. | HTAB acts as a detergent, breaking down cell membranes. |

| Complexation & Precipitation | Selective separation of DNA from contaminants. | Cationic HTAB headgroups neutralize the anionic phosphate backbone of DNA, forming an insoluble complex. nih.gov |

| Purification | Removal of residual salts and other impurities. | The precipitated DNA-HTAB complex is washed, often with ethanol-containing buffers. |

| Elution | Resuspension of pure DNA. | The DNA is redissolved in a high-salt buffer, which disrupts the DNA-HTAB complex. |

Model Membrane Interactions

Hexadecyltrimethylammonium Bromide-d33 (HTAB-d33) is a valuable tool for investigating model membrane systems, which are simplified lipid structures that mimic biological cell membranes. The primary advantage of using the deuterated form lies in analytical techniques such as Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) spectroscopy and Quasi-Elastic Neutron Scattering (QENS). nih.govnih.gov In these methods, the deuterium atoms in the HTAB-d33 molecule provide a distinct signal that allows researchers to differentiate the surfactant's behavior from that of hydrogen-containing lipid molecules and the solvent. nih.govnih.gov

Research using these techniques on cationic surfactants like HTAB has shown that they interact with and can alter the properties of lipid bilayers. nih.gov When incorporated into a model membrane, the surfactant can induce perturbations in the arrangement of the lipids, modulating the membrane's dynamical and phase behavior. nih.gov Deuterium NMR studies on similar systems have revealed that lipids in the presence of membrane-active molecules can exist in two distinct environments: a less-ordered state similar to a pure lipid bilayer and a more restricted state induced by the interacting molecule. nih.gov The rate of exchange between these environments is slow, typically less than 10³ per second. nih.gov The use of D₂O as a solvent in such experiments is crucial to reduce the scattering signal from the solvent, ensuring that the measured dynamics are primarily from the deuterated lipid or surfactant. nih.gov The positively charged headgroup of HTAB plays a critical role in these interactions, particularly with negatively charged components of model membranes. nih.gov

Interfacial Phenomena and Adsorption Studies

The behavior of HTAB-d33 at interfaces is fundamental to its function as a surfactant. Its amphiphilic nature—possessing both a hydrophilic head and a hydrophobic tail—drives it to accumulate at interfaces, such as liquid-solid or liquid-air, thereby altering the interfacial properties.

Wetting and Spreading on Surfaces

The adsorption of HTAB-d33 at the solid-liquid interface governs the wetting and spreading of its aqueous solutions on surfaces. By lowering the surface tension of the water, the surfactant enhances the liquid's ability to spread across a solid substrate. aps.org The extent of wetting is determined by the balance of interfacial tensions between the solid, liquid, and vapor phases, which is quantified by the contact angle. For aqueous solutions of its non-deuterated counterpart, cetyltrimethylammonium bromide (CTAB), the contact angle on a given surface decreases as the surfactant concentration increases, leading to better wetting. aps.org

A key concept in this area is the Zisman plot, which relates the cosine of the contact angle to the liquid-vapor surface tension of various liquids on a specific solid. aps.org This plot can be used to determine the critical surface tension of the solid, which is the surface tension a liquid must have to wet the surface completely. aps.org Studies using CTAB solutions have been instrumental in constructing such plots and understanding the fundamental physics of spreading on low-energy surfaces. aps.org As a drop of a surfactant solution spreads, its radius over time follows a power law, with the exponent depending on the dominant forces (e.g., capillary or gravitational) and the dissipation mechanism. aps.org

Role in Emulsification and Foaming (structural studies)

HTAB-d33 is effective in stabilizing emulsions (liquid-in-liquid dispersions) and foams (gas-in-liquid dispersions). Structurally, the HTAB-d33 molecules form a protective film at the oil-water or air-water interface. The hydrophilic headgroups orient towards the aqueous phase, while the long hydrophobic tails orient towards the non-polar phase (oil or air). researchgate.net This arrangement reduces the interfacial tension, lowering the energy required for emulsification, and creates a barrier that prevents the coalescence of droplets or bubbles. nih.govresearchgate.net

The stability and properties of foams stabilized by CTAB are highly dependent on its concentration. sciencepublishinggroup.comresearchgate.net As the concentration increases towards the critical micelle concentration (CMC), foamability and foam stability generally increase. sciencepublishinggroup.comresearchgate.net This is attributed to the formation of a more robust interfacial layer that hinders foam drainage and bubble coarsening. sciencepublishinggroup.comresearchgate.net Techniques such as Foam Scan analysis are used to structurally characterize these systems by simultaneously measuring foam volume, liquid content, and bubble size distribution over time. sciencepublishinggroup.comresearchgate.net Studies have shown that foams produced with higher CTAB concentrations retain more liquid and exhibit greater stability. researchgate.net Spectroscopic methods like Raman spectroscopy can provide insight into the molecular structure within the foam, revealing conformational changes in the surfactant molecules as the foam ages. nih.gov

Effect of CTAB Concentration on Foam Stability

This table presents data on the foamability and stability of CTAB solutions at different concentrations, showing how these properties change relative to the Critical Micelle Concentration (CMC).

| CTAB Concentration | Relation to CMC | Foamability | Foam Stability | Structural Observation |

|---|---|---|---|---|

| Low | Below CMC | Increases with concentration | Increases with concentration | Less stable foam, faster liquid drainage. researchgate.net |

| High | At or Above CMC | Reaches a constant, high level | Initially high, may slightly decrease above CMC | More stable foam with higher liquid content. sciencepublishinggroup.comresearchgate.net |

Solubilization and Encapsulation Phenomena

A defining characteristic of surfactants like HTAB-d33 is their ability to form micelles in solution, which can then solubilize or encapsulate other molecules.

Solubilization of Organic Molecules in Micelles

Above its critical micelle concentration (CMC), HTAB-d33 self-assembles into spherical or rod-like aggregates called micelles. ijcrt.org The core of these micelles is hydrophobic, creating a microenvironment capable of dissolving poorly water-soluble (hydrophobic) organic molecules. nih.gov This process, known as micellar solubilization, significantly enhances the apparent aqueous solubility of substances like certain drugs, dyes, and hydrocarbons. nih.govresearchgate.nethilarispublisher.com

The location of the solubilized molecule within the micelle depends on its polarity; highly hydrophobic molecules are typically found in the hydrocarbon core, while molecules with some polarity may reside in the more polar palisade layer, closer to the headgroups. nih.gov The use of deuterated HTAB-d33 is particularly advantageous in NMR-based studies, which can precisely determine the solubilization site of a guest molecule by observing interactions between the guest and the deuterated surfactant chains. mdpi.comcapes.gov.br The efficiency of solubilization can be influenced by factors such as temperature and the presence of co-solvents or salts, which affect the CMC and the structure of the micelles. nih.govhilarispublisher.com

Solubility Enhancement of Poorly Soluble Drugs by Cationic (CTAB) Micelles

This table shows the increase in solubility for several antidiabetic drugs in a 50 mM micellar solution of CTAB compared to their solubility in water at 25°C. The Molar Solubilization Ratio (MSR) indicates the number of drug moles solubilized per mole of surfactant in micellar form.

| Drug | Solubility in Water (μg/mL) | Solubility in 50 mM CTAB (μg/mL) | Solubility Enhancement Factor | Probable Locus of Solubilization |

|---|---|---|---|---|

| Gliclazide | 36.5 | 1450.5 | 39.7 | Outer Layer nih.gov |

| Glimepiride | 5.1 | 105.1 | 20.6 | Outer Layer nih.gov |

| Glipizide | 26.2 | 1550.8 | 59.2 | Inner Core nih.gov |

| Pioglitazone | 5.5 | 1100.5 | 200.1 | Inner Core nih.gov |

| Rosiglitazone | 20.1 | 1350.2 | 67.2 | Inner Core nih.gov |

Role in Templated Synthesis of Nanomaterials (e.g., gold nanorods, mesoporous materials)

HTAB-d33 plays a crucial role as a soft template in the synthesis of anisotropic nanomaterials, most notably gold nanorods (AuNRs). nih.govresearchgate.net In the widely used seed-mediated growth method, a spherical gold nanoparticle "seed" is introduced into a growth solution containing gold salt, a weak reducing agent (like ascorbic acid), and HTAB-d33. nih.govsigmaaldrich.com The HTAB-d33 molecules form a bilayer structure on the surface of the gold seed. nih.gov

This surfactant bilayer is not uniform; it binds preferentially to certain crystallographic facets of the gold. sigmaaldrich.com This preferential binding inhibits particle growth on these facets (e.g., the {110} faces) while allowing growth to proceed on other facets (e.g., the {001} plane). sigmaaldrich.com This directed deposition of gold atoms onto the seed results in anisotropic, one-dimensional growth, leading to the formation of a rod-shaped nanoparticle. sigmaaldrich.com The final aspect ratio (length-to-width ratio) of the nanorods can be precisely controlled by adjusting reaction parameters such as the concentration of HTAB-d33, the presence of co-surfactants, or the addition of silver nitrate, which also influences the facet-specific binding. nih.govresearchgate.net Beyond gold nanorods, HTAB has also been used as a templating agent in the synthesis of other nanomaterials, including silver nanoparticles of various shapes and mesoporous silica (B1680970) materials like MCM-41. nih.govwikipedia.org

Example Parameters for Seed-Mediated Synthesis of Gold Nanorods

This table outlines the typical components and concentrations used in the seed and growth solutions for synthesizing gold nanorods, with CTAB acting as the templating agent.

| Solution Component | Reagent | Typical Concentration/Amount | Purpose |

|---|---|---|---|

| Seed Solution | HAuCl₄ (Gold Salt) | ~0.25 mM | Gold precursor nih.gov |

| CTAB | ~0.1 M | Stabilizes seeds nih.gov | |

| NaBH₄ (Reducing Agent) | ~0.6 mM | Reduces Au³⁺ to form seeds nih.gov | |

| Growth Solution | CTAB | 0.01 M - 0.1 M | Directs rod formation (template) nih.govbohrium.com |

| HAuCl₄ (Gold Salt) | ~0.25 mM | Gold source for rod growth nih.gov | |

| AgNO₃ (Additive) | ~4 mM | Controls aspect ratio nih.govnih.gov | |

| Ascorbic Acid (Reducing Agent) | ~64 mM | Weakly reduces Au³⁺ to Au¹⁺ nih.gov |

Computational and Theoretical Modeling of Htab D33 Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations provide an atomistic view of the self-assembly of surfactants like HTAB-d33. By modeling the interactions between individual surfactant molecules, counterions, and solvent molecules, MD simulations can elucidate the mechanisms and kinetics of micelle formation.

Detailed research on related short-chain surfactants, such as n-decyltrimethylammonium bromide (DeTAB), reveals a multi-stage self-assembly process that is analogous to what is expected for HTAB-d33. nih.gov The process typically begins with the rapid aggregation of individual surfactant monomers into small, disordered clusters. nih.gov This is followed by a "ripening" phase, where larger aggregates grow at the expense of smaller, less stable ones through monomer exchange. nih.gov The final stage involves slower rearrangements and collisions between larger micelles, leading to an equilibrium state. nih.govstrath.ac.uk

Simulations starting from pre-formed micelles of cetyltrimethylammonium (the non-deuterated counterpart of HTAB) are used to analyze the equilibrium structure. nih.gov These simulations show that the resulting micelles are generally spheroidal, featuring a hydrophobic core made up of the alkyl tails and a hydrophilic corona consisting of the trimethylammonium headgroups. nih.govstrath.ac.uk A distinct Stern layer, composed of bromide counterions, forms around the corona. nih.gov Water molecules are observed to solvate the headgroups and counterions, penetrating the micelle structure up to the first few carbon atoms of the alkyl tail. nih.govstrath.ac.uk

Coarse-Grained Modeling of Micellar Structures and Interactions

While all-atom MD simulations provide high-resolution details, they are computationally intensive and limited to relatively short timescales and small system sizes. Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into single interaction sites or "beads". nih.govresearchgate.net This simplification allows for the simulation of larger systems over longer timescales, making it possible to study more complex phenomena such as the formation of vesicles or the interaction of micelles with surfaces or polymers. nih.govsemanticscholar.orgrsc.org

Large-scale CG simulations on similar surfactants, like dodecyltrimethylammonium (B156365) bromide (DTAB), have shown that the growth of larger aggregates can occur through the merging of smaller oligomers. nih.gov Depending on the surfactant architecture and concentration, these simulations can capture the formation of various structures, from spherical and worm-like micelles to well-defined vesicles. nih.gov

CG models are particularly useful for studying immobilized micelle systems, which have applications in drug delivery and water treatment. semanticscholar.orgrsc.org In these simulations, the surfactant tails can be constrained to mimic their attachment to a polymer matrix, allowing researchers to study how this immobilization affects the micelle's ability to interact with and encapsulate other molecules. semanticscholar.orgrsc.org

Theoretical Frameworks for Predicting Surfactant Behavior in Deuterated Environments

Predicting the collective behavior of surfactants, such as the critical micelle concentration (CMC) and micelle shape, requires robust theoretical frameworks. Molecular-thermodynamic (MT) models are often employed for this purpose. nih.gov These frameworks calculate the free energy of micellization by breaking it down into several contributions, including the transfer of the hydrophobic tail from the solvent to the micelle core, the interactions between headgroups, and the conformational energy of the surfactant tails. nih.gov

For mixtures of different types of surfactants, these models can be extended by incorporating terms for the enthalpy of mixing, often estimated using regular solution theory. nih.gov While these frameworks are powerful, their predictive accuracy can be sensitive to the parameters used, and they are continually refined to better match experimental observations. nih.gov

More recently, machine learning has emerged as a tool to predict the phase behavior of surfactants. nih.gov By training algorithms on existing experimental data, these models can predict the phases formed by surfactants under different conditions, although their accuracy is highly dependent on the quality and breadth of the training data. nih.gov

In the context of HTAB-d33, the primary influence of deuteration within these theoretical frameworks is its effect on the molecule's interaction with neutrons. The theoretical predictions of micelle size and shape can be directly validated against data from Small-Angle Neutron Scattering (SANS), a technique where the contrast, and thus the scattered signal, is manipulated by isotopic substitution.

Scattering Length Density Calculations for Deuterated Systems

Scattering Length Density (SLD) is a fundamental property that quantifies a material's ability to scatter radiation, such as neutrons. sastutorials.org For neutron scattering, the SLD of a molecule is calculated by summing the coherent scattering lengths (b_c) of all its constituent atoms and dividing by the molecular volume. sastutorials.orgsciencetopics.net

The power of using HTAB-d33 lies in the significant difference between the neutron scattering lengths of hydrogen (protium, ¹H) and its isotope deuterium (B1214612) (²H or D). wikipedia.org Hydrogen has a negative scattering length, while deuterium has a large positive one. sastutorials.orgwikipedia.org This difference allows for a technique called contrast variation. By using deuterated surfactant in a solvent that is a mixture of normal water (H₂O) and heavy water (D₂O), the SLD of the solvent can be adjusted to match the SLD of a specific component of the system, effectively making it "invisible" to neutrons. researchgate.netstfc.ac.uk This allows researchers to highlight other parts of the structure.

The SLD for a molecule is calculated using the formula: SLD = (Σ bᵢ) / V where bᵢ is the coherent scattering length of atom i and V is the molecular volume. sastutorials.org

Below is a table of coherent scattering lengths for relevant elements.

| Element | Symbol | Coherent Scattering Length (b_c) [fm] |

| Hydrogen | H | -3.74 |

| Deuterium | D | 6.67 |

| Carbon | C | 6.65 |

| Nitrogen | N | 9.36 |

| Oxygen | O | 5.80 |

| Bromine | Br | 6.77 |

Data sourced from various nuclear data resources. sastutorials.orgsciencetopics.net

Using these values, the SLD for HTAB-d33 and its environment can be calculated. The full deuteration of the hexadecyl tail (C₁₆D₃₃) in HTAB-d33 dramatically increases its SLD compared to the hydrogenated version (HTAB-h33). This creates strong contrast against solvents with low SLD, such as H₂O, or allows for precise contrast matching in H₂O/D₂O mixtures. researchgate.netansto.gov.au

The table below provides a comparison of calculated SLD values for the surfactants and common solvents used in neutron scattering experiments.

| Compound | Formula | Approximate SLD (10⁻⁶ Å⁻²) |

| Water | H₂O | -0.56 |

| Heavy Water | D₂O | 6.35 |

| HTAB (hydrogenated tail) | C₁₆H₃₃N(CH₃)₃Br | ~ -0.4 to -0.5 |

| HTAB-d33 (deuterated tail) | C₁₆D₃₃N(CH₃)₃Br | ~ 6.7 to 7.0 |

Note: The SLD of surfactants can vary slightly based on the assumed molecular volume and packing. ansto.gov.auresearchgate.net

This significant difference in SLD is what makes HTAB-d33 an invaluable tool in studying the structure and interaction of surfactant systems using neutron scattering techniques. sastutorials.orgresearchgate.net

Future Research Directions and Emerging Applications of Htab D33 in Advanced Materials Science

Development of Novel Deuteration Strategies

The synthesis of deuterated molecules is crucial for their application in various scientific fields, particularly in neutron scattering studies. While methods for preparing similar compounds like [1-¹⁴C] hexadecyltrimethylammonium bromide have been established, the development of more efficient and selective deuteration strategies for surfactants like HTAB-d33 remains a key area of research. bohrium.comepa.gov Current research in deuteration chemistry is exploring catalytic methods for the selective deuteration of halo(hetero)arenes, which could be adapted for the synthesis of specifically labeled surfactants. hbni.ac.in

Future research will likely focus on:

Site-Specific Deuteration: Developing methods to introduce deuterium (B1214612) at specific positions within the surfactant molecule. This would allow for even more detailed structural analysis by highlighting particular regions of the molecule in neutron scattering experiments.

Cost-Effective Synthesis: Improving the economic viability of producing deuterated surfactants is essential for their widespread use. This includes optimizing reaction conditions and exploring new catalytic systems.

Scale-Up Production: Establishing protocols for the large-scale synthesis of HTAB-d33 and other deuterated surfactants is necessary to meet the growing demand from the scientific community.

Real-time Studies of Dynamic Processes with Deuteration

The ability to study dynamic processes in real-time is a significant advantage of using deuterated compounds. Techniques like time-resolved X-ray solution scattering can probe structural dynamics on ultrafast timescales, such as the solvation process following photo-excitation. rsc.org The use of deuterated surfactants in conjunction with these methods can provide unprecedented insights into the kinetics of self-assembly, micelle formation, and other dynamic phenomena.

A key application is in understanding the self-assembly of surfactants into micelles and other complex structures. By selectively deuterating either the surfactant or the solvent, researchers can use techniques like small-angle neutron scattering (SANS) to follow the aggregation process in real-time. This can reveal information about the rate of micellization, the exchange dynamics of surfactant molecules between micelles and the bulk solution, and the influence of external stimuli like temperature and pressure on these processes.

Integration with Advanced Characterization Techniques

The primary advantage of using HTAB-d33 lies in its interaction with neutrons. The significant difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies, which are particularly powerful in techniques like small-angle neutron scattering (SANS). nih.gov By selectively deuterating components in a system, researchers can effectively make certain parts "invisible" to neutrons, thereby highlighting the structure and dynamics of the remaining components. nih.govnih.gov

SANS is a powerful method for studying the structure of materials on a mesoscopic length scale, making it ideal for investigating systems containing surfactants. iaea.org Modern SANS instruments, such as D33 at the Institut Laue-Langevin, offer high resolution and a wide dynamic range, enabling detailed studies of complex structures. researchgate.netuni.lu The use of polarized neutrons and ³He spin analysis on these instruments further expands the possibilities for studying magnetic systems and spin incoherent samples. aps.org

Future research will focus on combining the use of deuterated surfactants with a suite of advanced characterization techniques, including:

Neutron Reflectometry: To study the structure of surfactant layers at interfaces.

Neutron Spin Echo: To probe the dynamics of surfactant molecules and their aggregates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To gain complementary information about the local environment and dynamics of the surfactant molecules.

Role in Next-Generation Soft Materials and Nanostructures

HTAB-d33 is expected to play a crucial role in the design and characterization of next-generation soft materials and nanostructures. benthambooks.combenthamscience.com The ability to precisely control and visualize the structure of these materials at the nanoscale is essential for tailoring their properties for specific applications. student-circuit.com

Deuterated surfactants are instrumental in the study of:

Drug Delivery Vehicles: Understanding the structure of nanogels and other drug carriers is vital for optimizing their loading and release properties. rsc.org SANS with deuterated components can reveal the internal structure of these carriers and how they interact with drugs.

Templating for Mesoporous Materials: Surfactants like HTAB are used as templates for the synthesis of mesoporous materials with highly ordered pore structures. wikipedia.org Deuteration allows for in-situ studies of the templating mechanism, providing insights into how to control the final structure of the material.

Complex Fluids: The rheological properties of many soft materials are governed by the underlying microstructure. Combining rheology with SANS (Rheo-SANS) on systems with deuterated components can provide a direct link between macroscopic flow behavior and microscopic structure. nbi.dk

Unraveling Complex Multi-Component Systems

Many advanced materials are complex multi-component systems, and understanding the interactions between the different components is key to controlling their properties. The contrast matching capabilities afforded by deuterated surfactants are invaluable for dissecting these complex systems. nih.gov

By selectively deuterating one or more components, researchers can use neutron scattering to isolate the scattering from specific parts of the system. For instance, in a microemulsion containing oil, water, and surfactant, deuterating the oil and water can make them effectively transparent to neutrons, allowing for a clear view of the surfactant structure at the oil-water interface. This approach has been successfully used to study the structure of protein-detergent complexes. nih.gov

Future applications in this area will likely involve studying increasingly complex systems, such as:

Membrane Protein Environments: Investigating the structure and dynamics of membrane proteins within lipid bilayers, where deuterated surfactants can be used to mimic the membrane environment.

Polymer-Surfactant Interactions: Elucidating the nature of interactions between polymers and surfactants, which is crucial for a wide range of industrial formulations.

Formulations for Consumer Products: Optimizing the performance of products like shampoos and detergents by understanding the role of each component at a molecular level.

Q & A

Basic Research Questions

Q. How does the deuteration of hexadecyltrimethylammonium bromide (CTAB-d33) affect its critical micelle concentration (CMC) compared to the non-deuterated form?